molecular formula C9H11NO2 B7981679 4-[(1S)-1-azaniumylethyl]benzoate

4-[(1S)-1-azaniumylethyl]benzoate

Cat. No.: B7981679
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-LURJTMIESA-N
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Description

4-[(1S)-1-azaniumylethyl]benzoate is an organic compound with the chemical formula C10H13NO2. It is a white crystalline powder that is soluble in organic solvents such as alcohols and ethers . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(1S)-1-azaniumylethyl]benzoate can be achieved through several methods. One common synthetic route involves the reaction of methyl benzoate with 1-aminoethyl bromide under alkaline conditions . This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(1S)-1-azaniumylethyl]benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(1S)-1-azaniumylethyl]benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites . The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

4-[(1S)-1-azaniumylethyl]benzoate can be compared with other similar compounds such as benzocaine and ethyl 4-aminobenzoate . These compounds share structural similarities but differ in their specific functional groups and applications. For example:

Properties

IUPAC Name

4-[(1S)-1-azaniumylethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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